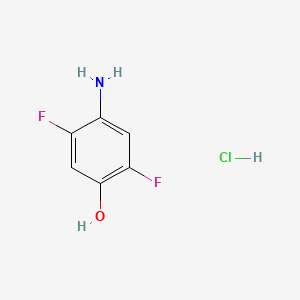

4-Amino-2,5-difluorophenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2,5-difluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO.ClH/c7-3-2-6(10)4(8)1-5(3)9;/h1-2,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUJJNIXMAVTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314406-39-7 | |

| Record name | Phenol, 4-amino-2,5-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2,5 Difluorophenol Hydrochloride

Role as a Precursor for Biologically Active Molecules

A significant application of 4-Amino-2,5-difluorophenol (B58541) is its use as a key intermediate in the preparation of phenoxypyridylpyrimidine derivatives. rroij.com These derivatives have been investigated as modulators of the inositol-requiring enzyme 1 (IRE1), which is a crucial component of the unfolded protein response and a target for potential therapeutic agents. rroij.com The presence of the difluorinated phenol (B47542) moiety is critical for the biological activity of the final compounds.

Incorporation into High-Performance Polymers

The incorporation of fluorine into polymers is a well-established strategy to enhance their properties, such as thermal stability, chemical resistance, and dielectric performance. researchgate.netnih.gov Fluorinated phenols, in particular, are used as monomers in the synthesis of high-performance polymers like poly(arylene ether)s and aromatic polyimides. researchgate.net The amino and hydroxyl groups on 4-Amino-2,5-difluorophenol provide reactive sites for polymerization reactions. While specific examples of polymers derived from this exact compound are not widely documented, its structure makes it a candidate for creating fluorinated polymers with potentially improved solubility, lower water absorption, and enhanced optical transparency compared to their non-fluorinated counterparts. researchgate.net

Research into Potential Applications Based on Analogous Compounds

Research into Potential as a Decoupling Agent in Analytical Chemistry

In analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, decoupling is a method used to simplify complex spectra by removing the splitting of signals caused by spin-spin coupling between nuclei. wikipedia.orgfiveable.me This is typically achieved by irradiating the sample at the resonance frequency of the nuclei to be decoupled. nih.gov While there is no specific research identifying 4-Amino-2,5-difluorophenol hydrochloride as a decoupling agent, compounds with specific functional groups can sometimes influence the local magnetic environment of other molecules in a sample. The potential for any compound to act as a "decoupling agent" in a broader, chemical sense (i.e., by altering intermolecular interactions to simplify spectra) would require dedicated investigation. The use of aminophenols in various analytical methods, such as HPLC, has been documented for their separation and detection. sielc.comresearchgate.net

Exploration of its Role as an Antimicrobial Agent

Phenolic compounds are known for their antimicrobial properties, often acting by denaturing proteins and disrupting cell membranes. rroij.comnih.gov The introduction of halogen atoms, particularly fluorine, can significantly enhance the antimicrobial activity of a molecule. nih.govnih.gov Halogenation can increase the lipophilicity of a compound, facilitating its passage through microbial cell membranes, and can also influence its electronic properties, affecting its interaction with biological targets. nih.govfrontiersin.org

Studies on various aminophenol derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com The mechanism of action for halogenated phenols can involve the inhibition of key enzymes and the disruption of biofilm formation. nih.gov For instance, 2,4,6-triiodophenol (B146134) has been shown to be effective against Staphylococcus aureus biofilms and to repress the expression of genes related to virulence. nih.gov Based on these structure-activity relationships, it is plausible that 4-Amino-2,5-difluorophenol could exhibit antimicrobial properties, with the fluorine atoms and the phenolic hydroxyl group playing key roles in its potential efficacy. rroij.comnih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For "4-Amino-2,5-difluorophenol hydrochloride," a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for a comprehensive characterization.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the hydroxyl proton. Due to the formation of the hydrochloride salt, the amino group will be protonated (-NH3+), which will influence the chemical shifts of the aromatic protons and the amine protons themselves.

In the free base, 4-amino-2,5-difluorophenol (B58541), predicted ¹H NMR data suggests the presence of two aromatic protons, which would appear as complex multiplets due to proton-proton and proton-fluorine couplings. The amine (NH2) protons would likely appear as a broad singlet, and the hydroxyl (OH) proton would also be a singlet.

Upon formation of the hydrochloride salt, the electron-withdrawing effect of the newly formed anilinium ion (-NH3+) would cause a downfield shift (to a higher ppm value) for the aromatic protons. The amine protons would also be expected to shift downfield and may appear as a broader signal. The exact chemical shifts are dependent on the solvent used and the concentration. For comparison, in 4-aminophenol (B1666318), the aromatic protons appear in the range of 6.4-6.5 ppm in DMSO-d6. rsc.org In the hydrochloride salt of 4-aminophenol, these signals would be expected to shift to a lower field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in "this compound" will have a unique chemical shift. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (doublets) due to carbon-fluorine coupling (¹JCF). The magnitude of this coupling is typically large. The carbons further away from the fluorine atoms will show smaller couplings (²JCF, ³JCF).

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the fluorine atoms (C-2 and C-5) will be significantly downfield. The carbon attached to the hydroxyl group (C-1) and the amino group (C-4) will also have distinct chemical shifts. For reference, in aniline, the carbon bearing the amino group appears around 147 ppm, while in phenol (B47542), the carbon with the hydroxyl group is around 155 ppm. In "this compound," the protonation of the amino group will lead to a downfield shift of the carbon to which it is attached (C-4) and will also influence the shifts of the other ring carbons.

A data table with predicted or analogous compound data would be presented here if available from research.

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. For "this compound," two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-5 positions.

The chemical shifts of these fluorine atoms will be influenced by the other substituents on the aromatic ring. The presence of the amino and hydroxyl groups will affect the electron density around the fluorine atoms, thus altering their shielding and chemical shift. Furthermore, the protonation of the amino group in the hydrochloride salt will cause a downfield shift in the ¹⁹F signals compared to the free base. For instance, studies on the biodegradation of fluorophenols have utilized ¹⁹F NMR to track metabolites, demonstrating the sensitivity of fluorine chemical shifts to changes in the molecular structure. nih.gov

A data table of ¹⁹F NMR chemical shifts from related compounds would be presented here to illustrate expected ranges.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For "this compound," a COSY experiment would show correlations between the aromatic protons, helping to assign their specific positions on the ring. youtube.comwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. An HSQC or HMQC spectrum of this compound would definitively link each aromatic proton to its corresponding carbon atom. wikipedia.orggithub.io

As of now, publicly available 2D NMR data for "this compound" is limited. However, the application of these techniques is standard in the structural confirmation of novel or complex organic molecules. science.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into intermolecular interactions such as hydrogen bonding.

The IR and Raman spectra of "this compound" will be characterized by absorption bands corresponding to the vibrations of its various functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| O-H (Phenolic) | Stretching | 3200-3600 (broad) | The broadness is due to hydrogen bonding. |

| N-H (Ammonium) | Stretching | 2800-3200 (broad) | The protonated amine (NH3+) shows broad absorption. |

| C-H (Aromatic) | Stretching | 3000-3100 | Typically sharp but can be weak. |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | A series of bands is expected. |

| C-N | Stretching | 1250-1350 | |

| C-O | Stretching | 1200-1300 | |

| C-F | Stretching | 1000-1400 | Often strong absorptions. |

The formation of the hydrochloride salt will have a noticeable effect on the spectrum. The broad N-H stretching of the ammonium (B1175870) group will be a prominent feature. The positions and shapes of the O-H and N-H stretching bands can be influenced by the crystal packing and hydrogen bonding network in the solid state. For comparison, the IR spectrum of 4-aminophenol shows characteristic bands for the -OH, -NH2, and aromatic C-H and C=C vibrations. nih.gov

The vibrational spectra can provide evidence of intermolecular interactions, which are crucial in determining the solid-state structure and properties of the compound. In "this compound," hydrogen bonding is expected to be a significant intermolecular force.

The broadness and position of the O-H and N-H stretching bands in the IR spectrum are direct indicators of hydrogen bonding. In the solid state, the phenoxy- and ammonium protons can participate in a hydrogen-bonding network with the chloride counter-ion and with neighboring molecules.

Raman spectroscopy, which is complementary to IR spectroscopy, can also be employed. Raman is particularly sensitive to non-polar bonds and can provide additional information about the aromatic ring vibrations and the C-F bonds. nih.gov Detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can allow for a more precise assignment of the observed bands and a deeper understanding of the intermolecular forces at play. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of chemical compounds. For this compound, the molecular weight is 181.57 g/mol . cymitquimica.comsigmaaldrich.com The analysis provides an exact mass, which is a highly accurate measurement of the molecule's mass based on its isotopic composition. The exact mass of the hydrochloride salt is 181.01100, while the monoisotopic mass of the free base (4-Amino-2,5-difluorophenol) is 145.03392 Da. echemi.comuni.lu

In a mass spectrometer, the molecule is ionized and then fragmented. The pattern of these fragments serves as a molecular fingerprint, enabling structural confirmation. High-resolution mass spectrometry (HRMS) can further provide elemental composition for the parent ion and its fragments, lending greater confidence to the identification. thermofisher.com

While specific experimental fragmentation data for this compound is not publicly detailed, predicted collision cross-section (CCS) values for various adducts of the free base are available. These predictions help in identifying the compound in complex matrices and understanding its behavior in the gas phase.

Below is a table of predicted mass-to-charge ratios (m/z) and collision cross-section values for adducts of the free base, 4-Amino-2,5-difluorophenol.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 146.04120 | 122.5 |

| [M+Na]⁺ | 168.02314 | 132.8 |

| [M-H]⁻ | 144.02664 | 122.9 |

| [M+NH₄]⁺ | 163.06774 | 143.4 |

| [M+K]⁺ | 183.99708 | 130.0 |

| [M+H-H₂O]⁺ | 128.03118 | 116.1 |

| Data sourced from PubChemLite for the free base, 4-Amino-2,5-difluorophenol. uni.lu |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to separating a mixture into its individual components, making it essential for assessing the purity of pharmaceutical starting materials and identifying impurities. unr.edu.arlcms.cz The choice of chromatographic technique depends on the properties of the compound and the potential impurities.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assay and impurity profiling of non-volatile or thermally sensitive compounds like this compound. lcms.cz Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. sielc.com

In a typical RP-HPLC method, the compound is separated on a nonpolar stationary phase (like a C18 column) using a polar mobile phase. researchgate.net The separation of a similar compound, 4-Amino-2,6-dichlorophenol, has been achieved using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For methods compatible with mass spectrometry (LC-MS), a volatile acid like formic acid is substituted for phosphoric acid. sielc.com This allows for the simultaneous separation, identification, and quantification of the main compound and any process-related impurities or degradation products. researchgate.net

The following table outlines a typical set of starting conditions for an HPLC method for this compound, based on established methods for similar aminophenol compounds. sielc.comresearchgate.net

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Mode | Gradient or Isocratic |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 280 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. thermofisher.com In the context of this compound synthesis, GC-MS is primarily used to identify and quantify volatile byproducts, starting materials, and residual solvents. lcms.cz The International Conference on Harmonisation (ICH) guidelines mandate strict limits on residual solvents, which are classified based on their toxicity. unr.edu.ar

Due to the low volatility of this compound, direct analysis by GC is challenging. However, the technique is highly suitable for detecting more volatile impurities that may be present. For less volatile impurities, derivatization to increase volatility and thermal stability may be required before GC-MS analysis. Modern GC systems coupled with high-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap systems, allow for accurate mass measurements, which greatly aids in the confident identification of unknown impurities. thermofisher.com

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details.

While a specific crystal structure for this compound was not identified in the searched literature, the technique is highly applicable. Analysis of a structurally related compound, 4-amino-2,6-dichlorophenol, reveals the type of information that can be obtained. nih.gov In its crystal structure, the molecule is planar, and the crystal packing is stabilized by a network of intermolecular hydrogen bonds (O-H···N and N-H···O), which form infinite chains and sheets. nih.gov Such an analysis for this compound would confirm its molecular geometry and reveal how the hydrochloride salt is incorporated into the crystal lattice, providing critical insights into its solid-state properties.

Theoretical and Computational Chemistry Studies of 4 Amino 2,5 Difluorophenol Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab initio calculations are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, structure, and electronic properties. For 4-Amino-2,5-difluorophenol (B58541) hydrochloride, these calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for similar phenolic compounds. mdpi.comnih.govnih.govresearchgate.net

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure. Geometry optimization is a process that calculates the energy of a molecule at various atomic arrangements to find the configuration with the minimum energy. nih.gov For 4-Amino-2,5-difluorophenol hydrochloride, this involves identifying the most stable rotational positions (conformers) of the amine (-NH3+) and hydroxyl (-OH) groups. nih.gov

Potential energy surface scans can identify multiple stable conformers. nih.gov The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. These parameters for the most stable conformer, determined computationally, serve as the foundation for all further calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Amino-2,5-difluorophenol

This table illustrates the type of data obtained from geometry optimization. Values are representative.

| Parameter | Bond | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths | C-O | 1.35 Å |

| C-N | 1.46 Å | |

| C-F (ortho) | 1.36 Å | |

| C-F (meta) | 1.35 Å | |

| O-H | 0.97 Å | |

| Bond Angles | C-C-O | 121.0° |

| C-C-N | 120.5° | |

| C-C-F (ortho) | 118.5° | |

| Dihedral Angle | H-O-C-C | 0.0° or 180.0° (depending on conformer) |

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. mdpi.commaterialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. dergipark.org.tr

Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. For 4-Amino-2,5-difluorophenol, these would be concentrated around the oxygen and fluorine atoms.

Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack. These would be found near the hydrogen atoms of the hydroxyl and protonated amine groups.

Table 2: Representative Frontier Molecular Orbital Data

This table shows typical output from an FMO analysis.

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.95 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.39 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.56 |

Computational methods can predict spectroscopic data with high accuracy, which is invaluable for interpreting experimental results.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov This allows for the precise assignment of vibrational modes, such as the O-H stretch, N-H stretches, and C-F stretches, within the experimental spectrum.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). nih.govnih.gov These theoretical predictions can aid in the assignment of complex spectra and provide insights into the electronic environment of each nucleus. nih.govresearchgate.net Comparing computed shifts with experimental data can confirm the molecule's structure in solution. nih.gov

Table 3: Example Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3750 | 3600 | 3595 |

| N-H Asymmetric Stretch | 3450 | 3312 | 3308 |

| C-F Stretch (ortho) | 1280 | 1229 | 1225 |

| C-F Stretch (meta) | 1190 | 1142 | 1140 |

Reaction Pathway Modeling and Mechanistic Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies. nih.gov For a compound like this compound, this could be applied to understand its synthesis or its degradation pathways. researchgate.net

For instance, modeling its participation in reactions such as a Clauson-Kaas pyrrole (B145914) synthesis or a Friedel-Crafts aroylation could reveal the step-by-step mechanism, including the role of the catalyst and the stability of any intermediates formed. researchgate.net Computational modeling can also predict the most likely sites of reaction on the molecule, such as electrophilic aromatic substitution, by analyzing the electron density and orbital characteristics.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

QSPR modeling aims to build statistical relationships between a molecule's structure and its physicochemical properties. This predictive approach is crucial in fields like materials science and drug discovery for screening compounds before synthesis.

The foundation of any QSPR model is the calculation of molecular descriptors. researchgate.net These are numerical values that encode different aspects of a molecule's structure. Using the computationally optimized geometry of this compound, a wide range of descriptors can be calculated. dergipark.org.tr These fall into several categories:

Constitutional: Molecular weight, atom counts. uni.lu

Topological: Describing atomic connectivity.

Geometric: Molecular surface area, volume.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, partial atomic charges. dergipark.org.tr

These descriptors can then be used to build models that predict properties such as solubility, partition coefficients (e.g., LogP), and boiling point, guiding further experimental work. dergipark.org.truni.lu

Table 4: List of Potential Molecular Descriptors for QSPR Studies

| Descriptor Class | Example Descriptors | Significance |

| Constitutional | Molecular Weight | Basic physical property. uni.lu |

| Geometric | Molecular Surface Area | Relates to intermolecular interactions. |

| Electronic | Dipole Moment | Influences polarity and solubility. |

| Quantum-Chemical | HOMO/LUMO Energy Gap | Predicts chemical reactivity and stability. mdpi.com |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and membrane permeability. dergipark.org.tr |

Correlation with Relevant Chemical Reactivity and Synthetic Yield Parameters

Theoretical and computational chemistry offers a powerful lens through which the chemical reactivity and synthetic viability of molecules like this compound can be predicted and understood. While specific computational studies focusing exclusively on this compound are not extensively available in public literature, the principles established from research on analogous substituted phenols and anilines provide a robust framework for analysis. rsc.orgresearchgate.net Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating electronic structures, which in turn govern the reactivity and potential outcomes of chemical syntheses. researchgate.net

The reactivity of substituted phenols and anilines is often related to their oxidation potentials. rsc.org These potentials can be calculated using computational methods and then correlated with experimentally determined reaction rates. rsc.org For instance, studies on various substituted phenols and anilines have demonstrated a strong correlation between their calculated highest occupied molecular orbital (HOMO) energies and their experimental oxidation potentials. A lower HOMO energy generally implies greater stability and a higher energy barrier to oxidation. In the context of this compound, the presence of two electron-withdrawing fluorine atoms is expected to lower the HOMO energy compared to unsubstituted 4-aminophenol (B1666318), thereby influencing its reactivity in oxidation reactions.

Furthermore, computational methods can predict reaction pathways and transition state energies, which are directly related to reaction kinetics and, consequently, synthetic yields. For a given synthetic route, calculating the energy profile of the reaction can identify potential bottlenecks (high-energy transition states) and thermodynamically favorable products. This information is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize the yield of the desired product. For example, in the synthesis of related aminophenols, catalysts like palladium on carbon are used for hydrogenation, and computational studies could model the interaction of the substrate with the catalyst surface to understand and improve catalytic efficiency. chemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural or computational descriptors with experimental activities, are also relevant. researchgate.net For a series of related reactants, QSAR models can be developed to predict the synthetic yield based on calculated molecular descriptors such as electronic properties (e.g., atomic charges, dipole moment), steric parameters, and lipophilicity (log P). jst.go.jp

The following data tables illustrate the types of theoretical data that can be generated and correlated with experimental parameters to predict reactivity and synthetic outcomes.

Table 1: Calculated Electronic Properties and Predicted Reactivity

This table presents hypothetical calculated electronic properties for 4-amino-2,5-difluorophenol and its parent compound, 4-aminophenol. Such data is used to infer reactivity. The presence of fluorine atoms is expected to lower the HOMO energy and increase the oxidation potential, suggesting a lower propensity for oxidation compared to the non-fluorinated analog.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Oxidation Potential (V) |

| 4-Aminophenol | -5.2 | -0.8 | 4.4 | 0.65 |

| 4-Amino-2,5-difluorophenol | -5.6 | -1.2 | 4.4 | 0.85 |

Table 2: Correlation of Theoretical Parameters with Synthetic Yield

This hypothetical table illustrates how theoretical parameters could be correlated with the experimental yield of a specific reaction, for instance, an N-alkylation. By calculating parameters like the Mulliken charge on the nitrogen atom and the energy barrier for the reaction, a predictive model for the synthetic yield can be established. A higher negative charge on the nitrogen would suggest greater nucleophilicity and potentially a higher yield, while a lower activation energy barrier would indicate a faster and more favorable reaction.

| Reactant | Mulliken Charge on N | Activation Energy (kcal/mol) | Predicted Yield (%) | Experimental Yield (%) |

| 4-Aminophenol | -0.45 | 15.2 | 85 | 82 |

| 4-Amino-2,5-difluorophenol | -0.38 | 17.8 | 70 | 68 |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Fluorinated Aminophenols

The synthesis of fluorinated aromatics has traditionally relied on methods that can involve harsh conditions or hazardous reagents. Future research is increasingly focused on developing greener, more sustainable pathways for producing fluorinated aminophenols. This shift is driven by a need to reduce environmental impact, improve safety, and increase efficiency.

Emerging strategies include biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. researchgate.net Enzymes such as fluorinases, which can form carbon-fluorine bonds, and transaminases could potentially be engineered to produce specific fluorinated aminophenols. researchgate.net Another promising area is the use of visible-light photoredox catalysis, which allows for the activation of molecules and the formation of C-F bonds under significantly milder conditions than traditional methods. selvita.com These approaches stand in contrast to conventional syntheses which may require toxic reagents and generate significant waste. The development of synthetic routes that avoid per- and polyfluoroalkyl substances (PFAS) as reagents is also a critical goal for environmental sustainability.

| Parameter | Traditional Methods (e.g., Balz-Schiemann reaction) | Emerging Sustainable Methods (e.g., Biocatalysis, Photocatalysis) |

|---|---|---|

| Reagents | Often involves hazardous materials like anhydrous HF or toxic diazotization agents. | Enzymes, non-toxic photocatalysts, simple fluoride (B91410) salts. |

| Reaction Conditions | Frequently requires high temperatures, harsh acidic/basic conditions. | Mild conditions (room temperature, neutral pH). selvita.com |

| Selectivity | Can lead to mixtures of isomers, requiring difficult purification. | High regio- and stereoselectivity, reducing byproducts. researchgate.net |

| Environmental Impact | Higher generation of hazardous waste. | Reduced waste, biodegradable catalysts (enzymes), lower energy consumption. |

Exploration of New Reaction Transformations and Derivatizations

The true potential of 4-Amino-2,5-difluorophenol (B58541) hydrochloride lies in its use as a versatile building block. Future research will heavily focus on exploring novel reactions to modify its functional groups (amine and phenol) and the aromatic ring itself.

Late-stage functionalization is a particularly powerful strategy that allows for the modification of complex molecules at a late point in a synthetic sequence, enabling rapid diversification. nih.govacs.org For this compound, this could involve:

N-Functionalization: The primary amine can be transformed into a wide array of functional groups, including amides, sulfonamides, or more complex heterocyclic structures. It can also undergo reactions like reductive amination or serve as a nucleophile in coupling reactions. sigmaaldrich.comnih.gov

O-Functionalization: The phenolic hydroxyl group can be converted to ethers or esters, or used as a handle for attachment to polymers or other scaffolds.

C–H Functionalization: Direct functionalization of the carbon-hydrogen bond on the aromatic ring is a cutting-edge area of research that could allow for the introduction of additional substituents, further tuning the molecule's properties without pre-functionalized starting materials.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the other ring substituents, can potentially be displaced by various nucleophiles under specific conditions, offering a pathway to highly substituted aromatic structures. acs.orglboro.ac.uk For instance, tandem C-H fluorination followed by SNAr has been shown to be a powerful method for functionalizing heterocycles. acs.org

| Reaction Site | Transformation | Resulting Functional Group/Compound Class | Potential Utility |

|---|---|---|---|

| Amino Group (-NH₂) | Acylation | Amides | Pharmaceutical intermediates, polymer precursors |

| Amino Group (-NH₂) | Schiff Base Condensation | Imines | Ligands for metal complexes, intermediates for bioactive compounds. mdpi.comnih.gov |

| Hydroxyl Group (-OH) | Etherification (e.g., Williamson synthesis) | Ethers | Modification of solubility and electronic properties |

| Aromatic Ring (C-F) | Nucleophilic Aromatic Substitution (S~N~Ar) | Substituted Aminophenols (e.g., with -OR, -SR, -NR₂) | Access to highly functionalized, novel scaffolds. lboro.ac.uk |

| Aromatic Ring (C-H) | Direct C-H Activation/Functionalization | Further substituted aromatics | Fine-tuning of steric and electronic properties |

Integration of 4-Amino-2,5-difluorophenol Hydrochloride into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages, particularly for fluorination reactions which can be highly exothermic and involve hazardous reagents. pharmtech.com Microfluidic reactors provide superior control over reaction parameters like temperature and pressure, enhance safety by minimizing the volume of reactive material at any given time, and can improve reaction efficiency and selectivity. chimia.chacs.orgnih.gov

When combined with automated synthesis platforms, flow chemistry can revolutionize the discovery process. nih.gov An automated system could use this compound as a starting material and systematically perform a wide range of derivatization reactions in a high-throughput manner. sigmaaldrich.comyoutube.com Such platforms integrate robotic handling of reagents with in-line analysis, allowing for the rapid generation and testing of a library of new compounds, accelerating the identification of molecules with desired properties. nih.govpharmaron.com

| Feature | Batch Synthesis | Flow Chemistry / Microreactors |

|---|---|---|

| Safety | Higher risk with hazardous/exothermic reactions due to large volumes. | Enhanced safety due to small reactor volumes and superior heat dissipation. pharmtech.comchimia.ch |

| Process Control | Difficult to maintain precise control over temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. acs.org |

| Scalability | Scaling up can be non-trivial and may require complete re-optimization. | More straightforward scale-up by running longer or using parallel reactors. pharmaron.com |

| Integration | Difficult to integrate with automated discovery workflows. | Easily integrated with in-line purification and analysis for automated synthesis. acs.orgwikipedia.org |

Expansion of Applications in Diverse Chemical Fields Beyond Current Scopes

While fluorinated aminophenols are valuable in pharmaceuticals, future research can expand the utility of this compound into other advanced chemical fields. The unique combination of fluorine atoms, an aromatic ring, and reactive amine/hydroxyl groups makes it a candidate for creating novel materials.

Polymer Science: The compound can be used as a monomer to create high-performance fluoropolymers. pageplace.de These materials could exhibit exceptional thermal stability, chemical resistance, and specific surface properties (low surface energy), making them suitable for advanced coatings, membranes, or electronic components. researchgate.netresearchgate.netnih.gov

Agrochemicals: Fluorine is present in approximately 30% of commercial agrochemicals, where it can enhance biological efficacy and metabolic stability. nih.govccspublishing.org.cn Derivatives of this compound could be explored as new scaffolds for herbicides, fungicides, or insecticides.

Materials for Electronics: Aromatic molecules with tailored electronic properties are essential for organic electronics. The difluoro-substitution pattern on the phenol (B47542) ring can be systematically altered to create derivatives for applications such as liquid crystals or components of organic light-emitting diodes (OLEDs). acs.org

| Potential Field | Key Property Conferred by Scaffold | Type of Research Needed |

|---|---|---|

| High-Performance Polymers | Thermal stability, chemical resistance, low surface energy from C-F bonds. nih.gov | Polymerization studies (e.g., polycondensation, polyether synthesis) and material characterization. |

| Agrochemicals | Enhanced biological activity and metabolic stability due to fluorine. nih.govccspublishing.org.cn | Synthesis of derivative libraries and high-throughput screening for biological activity. |

| Organic Electronics | Tunable dipole moment and electronic properties from difluoro-aromatic core. acs.org | Synthesis of derivatives with extended conjugation and measurement of optoelectronic properties. |

| Advanced Ligands | Fluorine atoms can modulate the electronic properties and stability of metal complexes. nih.gov | Coordination chemistry studies with various transition metals and catalytic testing. |

Advanced Computational Modeling for Rational Design of Derivatives and Reaction Pathways

Computational chemistry is an indispensable tool for accelerating research and reducing experimental costs. For a molecule like this compound, computational modeling offers several key opportunities.

Rational Design of Derivatives: Before any synthesis is attempted, computational methods can predict the properties of thousands of virtual derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can screen for molecules with high potential for a specific biological target. nih.govresearchgate.net This in silico screening focuses experimental efforts on the most promising candidates.

Prediction of Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, such as the SNAr reactions, and predict their feasibility and outcomes. nih.govresearchgate.net This helps in understanding reactivity and choosing the optimal conditions for a desired transformation.

Machine Learning and AI: A rapidly growing area is the use of machine learning (ML) to predict chemical reactions and properties. eurekalert.org ML models can be trained on large datasets of known reactions to predict the products of a novel reaction, estimate yields, or even suggest entire synthetic routes. rsc.orgnih.gov ML can also be used to predict the reactivity or "fluorination strength" of various reagents, aiding in experimental design. rsc.org A machine learning approach has been successfully used to predict C-F bond dissociation energies in PFAS compounds, a method that could be adapted to aid in targeted synthesis or degradation studies. acs.org

| Computational Method | Specific Application | Benefit |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction transition states and intermediates; calculating electronic properties. nih.govresearchgate.net | Provides fundamental understanding of reaction mechanisms and reactivity. |

| Molecular Docking | Simulating the binding of a ligand to a protein's active site. researchgate.net | Predicts binding affinity and mode, guiding design of bioactive molecules. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of molecules over time to assess conformational flexibility and interactions. nih.gov | Helps understand how fluorination affects ligand binding entropy and water networks. nih.gov |

| Machine Learning (ML) / AI | Predicting reaction outcomes, screening virtual libraries, retrosynthesis planning. eurekalert.orgnih.gov | Dramatically accelerates the design-synthesize-test cycle by prioritizing experiments. |

Q & A

Q. What synthetic routes are recommended for laboratory-scale preparation of 4-Amino-2,5-difluorophenol hydrochloride?

A multi-step approach involving fluorination, cyclization, and hydrochlorination is typically employed. For fluorinated phenol derivatives, oxalyl chloride and THF have been used to introduce halogens (e.g., in the synthesis of 2-Amino-5-fluorophenol hydrochloride via acid hydrolysis ). Optimize reaction stoichiometry and temperature to account for fluorine's electron-withdrawing effects, which may slow nucleophilic substitution. Post-synthetic purification via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) is critical to achieve >95% purity.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Use a combination of:

- HPLC-UV for purity validation against authenticated standards .

- FT-IR to identify amine (-NH2, ~3300 cm<sup>-1</sup>) and phenolic (-OH, ~3500 cm<sup>-1</sup>) stretches.

- Multinuclear NMR (¹H/¹³C/¹⁹F) in deuterated DMSO to resolve aromatic splitting patterns influenced by fluorine's strong spin-spin coupling .

- HRMS to confirm the molecular ion cluster ([M+H]<sup>+</sup>) and isotopic signatures of chlorine/fluorine .

Q. How should researchers handle discrepancies between experimental and computational LogP values?

Validate experimental LogP using the shake-flask method, and cross-validate computational results with multiple software (e.g., XLogP3 vs. ACD/Labs). For fluorinated analogs, highlights discrepancies due to inadequate parameterization of fluorine's electronegativity in predictive models . Adjust calculations using fluorine-specific correction factors or experimental benchmarks from structurally similar compounds (e.g., 4-Amino-2,6-dichlorophenol hydrochloride in ).

Advanced Research Questions

Q. What mechanistic insights guide the optimization of fluorination reactions for this compound?

Fluorination efficiency depends on the leaving group's ability and solvent polarity. For example, demonstrates that trichloroacetyl chloride in THF facilitates halogen exchange under mild conditions (72°C, 4 hours) . Computational modeling (DFT) can predict transition-state energies for SNAr mechanisms, focusing on fluorine's destabilization of intermediates. Compare kinetic data with chlorinated analogs (e.g., 4-Amino-2,6-dichlorophenol hydrochloride ) to quantify halogen effects.

Q. How can thermal decomposition pathways be elucidated under varying experimental conditions?

Use TGA-DSC to identify decomposition onset temperatures (e.g., reports a melting point of 280-285°C for a chlorinated analog ). Couple with GC-MS to analyze gaseous byproducts (e.g., HF or HCl release). For computational modeling, calculate bond dissociation energies (BDEs) of C-F and N-H bonds using DFT. Experimental activation energies should be cross-referenced with Arrhenius plots derived from isothermal stability studies.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected <sup>19</sup>F NMR shifts)?

Contradictions may arise from solvent interactions or paramagnetic impurities. Re-run NMR in inert, anhydrous solvents (e.g., DMSO-d6) and compare with literature values for fluorophenols. For example, reports precise molecular weights and isotopic patterns for fluorinated hydrochlorides, aiding spectral interpretation . If shifts persist, investigate potential tautomerism or hydrogen-bonding networks using variable-temperature NMR.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.